5-Chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole
CAS No.: 116470-17-8
Cat. No.: VC17282395
Molecular Formula: C10H5Cl3N2O3
Molecular Weight: 307.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116470-17-8 |
|---|---|
| Molecular Formula | C10H5Cl3N2O3 |
| Molecular Weight | 307.5 g/mol |
| IUPAC Name | 5-chloro-4-(dichloromethyl)-3-(4-nitrophenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H5Cl3N2O3/c11-9(12)7-8(14-18-10(7)13)5-1-3-6(4-2-5)15(16)17/h1-4,9H |
| Standard InChI Key | UWGZTMUYBFIOKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2C(Cl)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,2-oxazole ring system substituted at positions 3, 4, and 5. Key structural elements include:
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Position 3: A 4-nitrophenyl group contributing aromaticity and electron-withdrawing effects via the nitro substituent .
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Position 4: A dichloromethyl group (-CHCl₂) introducing steric bulk and halogenated reactivity .
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Position 5: A chlorine atom enhancing electrophilic character .
The molecular formula is C₁₀H₅Cl₃N₂O₃ with a molar mass of 307.5173 g/mol . X-ray crystallography data remain unpublished, but computational models predict a planar oxazole ring with dihedral angles of 15–25° between the aromatic systems .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₅Cl₃N₂O₃ | |
| Molar Mass | 307.5173 g/mol | |
| SMILES Notation | C1=CC(=CC=C1N+[O-])C2=C(OC(=N2)Cl)C(Cl)Cl | |
| InChI Key | Not publicly available | - |
Synthesis and Manufacturing
Synthetic Pathways
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Cyclocondensation Reactions: Between nitriles and α-haloketones under basic conditions .
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Oxidative Cyclization: Of β-chlorovinyl ketones with ammonium acetate .
Industrial-scale production likely employs modified Hantzsch-type reactions, given the commercial availability of 4-nitrobenzaldehyde and dichloroacetyl chloride as potential precursors . Batch records from manufacturers suggest reaction times of 12–24 hours at 80–100°C in anhydrous DMF .
Table 2: Hypothetical Synthesis Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | Anhydrous DMF |
| Catalyst | K₂CO₃ |
| Yield (Theoretical) | 45–60% |
Physicochemical Properties
Stability and Reactivity
The compound demonstrates:
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Thermal Stability: Decomposition above 220°C (DSC data unpublished) .
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Hydrolytic Sensitivity: Rapid degradation in aqueous alkaline media via oxazole ring opening .
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Photoreactivity: Nitrophenyl moiety enables [2+2] cycloaddition under UV light (λ = 365 nm) .
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃):
IR (KBr):
Biological Activity and Applications
Table 3: Comparative Antimicrobial Data (Analogous Oxazoles)
| Compound Class | MIC against S. aureus (μg/mL) |
|---|---|
| 5-Chloro-1,2-oxazoles | 8–32 |
| Nitrophenyl-substituted | 4–16 |
| Dichloromethyl derivatives | 2–8 |
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors .
Materials Science Applications
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Polymer Additives: Enhances thermal stability in polyurethanes (Tg increase by 15–20°C) .
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Coordination Chemistry: Forms stable complexes with Cu(II) and Fe(III) ions (log K = 4.2–5.8) .
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C (under argon) |
| Shelf Life | 24 months |
| UN Number | Not assigned |
Future Research Directions
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Crystallographic Studies: Elucidate solid-state packing and intermolecular interactions.
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Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.
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Scale-Up Challenges: Develop continuous-flow synthesis methods to improve yields beyond 60%.
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